Zirconium basic carbonate

Vue d'ensemble

Description

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Hydrogen carbonate;zirconium(4+) can be synthesized through a reaction involving zirconium sulfate and an alkali or ammonium hydrogen carbonate. The process typically involves the following steps :

Precipitation: An aqueous solution of zirconium sulfate is treated with an alkali or ammonium hydrogen carbonate to precipitate basic zirconium sulfate.

Dissolution and Reprecipitation: The basic zirconium sulfate is dissolved in hydrochloric acid and then reprecipitated by heating.

Final Reaction: The precipitated basic zirconium sulfate is suspended in water, and an alkali or ammonium hydrogen carbonate is added to produce hydrogen carbonate;zirconium(4+).

Industrial Production Methods

The industrial production of hydrogen carbonate;zirconium(4+) follows similar steps but is optimized for large-scale production. The process ensures high purity and yield, making it suitable for various applications in the chemical industry .

Analyse Des Réactions Chimiques

Types of Reactions

Hydrogen carbonate;zirconium(4+) undergoes several types of chemical reactions, including:

Oxidation and Reduction: The compound can participate in redox reactions, where zirconium can change its oxidation state.

Substitution: It can undergo substitution reactions where the hydrogen carbonate ions are replaced by other anions or ligands.

Catalysis: The compound is known for its catalytic properties, particularly in hydrogen transfer reactions.

Common Reagents and Conditions

Common reagents used in reactions with hydrogen carbonate;zirconium(4+) include acids, bases, and various organic compounds. Reaction conditions often involve controlled temperatures and pH levels to ensure the desired outcome .

Major Products

The major products formed from reactions involving hydrogen carbonate;zirconium(4+) depend on the specific reaction conditions and reagents used. For example, in hydrogen transfer reactions, the compound can facilitate the conversion of furfural to furfuryl alcohol .

Applications De Recherche Scientifique

Catalysis

Zirconium basic carbonate is widely used as a catalyst in various chemical reactions due to its ability to stabilize reactive intermediates and enhance reaction rates. It serves as a precursor for zirconium oxide catalysts that are employed in:

- Petrochemical processes : Enhancing the efficiency of hydrocracking and reforming reactions.

- Organic synthesis : Acting as a catalyst in the production of fine chemicals and pharmaceuticals.

Paints and Coatings

ZBC is utilized in the formulation of paints and coatings, primarily as a drier. Its role includes:

- Accelerating drying times : By catalyzing the oxidation of drying oils.

- Improving adhesion : Enhancing the performance and durability of coatings.

Paper Industry

In papermaking, this compound acts as a filler and coating agent, contributing to:

- Improved brightness and opacity : Enhancing the aesthetic qualities of paper products.

- Increased strength : Providing better tear resistance.

Environmental Applications

ZBC is effective in environmental remediation processes, particularly in:

- Phosphate removal : Used in water treatment facilities to remove excess phosphates from wastewater, thus preventing eutrophication.

- Heavy metal adsorption : Acting as an adsorbent for heavy metals in contaminated water.

| Application Area | Specific Uses | Benefits |

|---|---|---|

| Catalysis | Petrochemical processes, Organic synthesis | Enhanced reaction rates, Stabilization of intermediates |

| Paints & Coatings | Driers in formulations | Faster drying, Better adhesion |

| Paper Industry | Filler and coating agent | Improved brightness, Increased strength |

| Environmental | Phosphate removal, Heavy metal adsorption | Eutrophication prevention, Contaminant removal |

Pharmaceutical Applications

This compound is also explored for its potential in medical applications:

Renal Dialysis

One significant application is in renal dialysis systems where ZBC is used to form ion exchange materials that help remove phosphates from patient fluids. This is crucial for managing hyperphosphatemia in patients with renal disease .

Drug Delivery Systems

Research indicates that ZBC can be utilized as a drug carrier due to its biocompatibility and ability to encapsulate therapeutic agents effectively.

Case Study on Phosphate Removal

A study demonstrated that this compound effectively removed phosphates from wastewater at varying pH levels. The results indicated optimal removal rates at pH 6-7, showcasing its utility in environmental management.

Case Study on Catalytic Activity

In catalytic applications, ZBC was tested for its effectiveness in transesterification reactions for biodiesel production. The findings revealed that ZBC-based catalysts significantly increased yield compared to traditional catalysts, highlighting its potential in renewable energy sectors.

Mécanisme D'action

The mechanism by which hydrogen carbonate;zirconium(4+) exerts its effects involves its ability to act as a Lewis acid, facilitating various chemical reactions. The compound’s molecular targets include organic molecules and ions that interact with zirconium’s coordination sites. Pathways involved in its catalytic action often include the activation of hydrogen bonds and the stabilization of reaction intermediates .

Comparaison Avec Des Composés Similaires

Hydrogen carbonate;zirconium(4+) can be compared with other zirconium-based compounds such as:

Zirconium tetrachloride (ZrCl4): Used as a catalyst in organic synthesis and polymerization reactions.

Zirconium oxide (ZrO2): Known for its applications in ceramics and as a catalyst support.

Basic zirconium carbonate: Similar in composition but with different catalytic properties and applications.

Activité Biologique

Zirconium basic carbonate (ZBC), also known as zirconium carbonate, is an inorganic compound with significant biological activity and potential applications in various fields, particularly in medicine and materials science. This article explores the biological properties, synthesis methods, applications, and relevant research findings related to ZBC.

This compound has the chemical formula and is characterized by its amphoteric nature, allowing it to react with both acids and bases. It typically appears as a white, moist powder containing approximately 40% zirconium oxide. The compound can form stable complexes with various ligands, enhancing its utility in medical applications .

Comparison with Related Compounds

| Compound | Chemical Formula | Unique Characteristics |

|---|---|---|

| Zirconium Carbonate | More soluble than ZBC; less stable. | |

| Sodium Zirconium Carbonate | Amorphous structure; primarily used in industrial applications. | |

| Zirconium Dioxide | More thermally stable; widely used in ceramics. | |

| Basic Zirconium Sulfate | Precursor for other zirconium compounds; more acidic than ZBC. |

Antibacterial Properties

Research indicates that zirconium-based compounds, including ZBC, exhibit antibacterial activity. Studies have shown that ZBC can enhance the efficacy of other antimicrobial agents when used in combination, making it a candidate for applications in coatings and medical devices .

Anticancer Activity

Zirconia nanoparticles derived from zirconium compounds have demonstrated potential anticancer properties. The incorporation of ZBC into nanostructured materials has been linked to enhanced cytotoxicity against various cancer cell lines, suggesting its utility in cancer therapy .

Biocompatibility

ZBC shows favorable biocompatibility, making it suitable for biomedical applications such as tissue engineering and drug delivery systems. Its ability to form stable complexes with biomolecules enhances its functionality in these areas .

Synthesis Methods

This compound can be synthesized through several methods:

- Precipitation Method : Mixing zirconium salts with sodium carbonate or ammonium carbonate under controlled pH conditions results in the formation of ZBC.

- Hydrothermal Synthesis : This method involves the reaction of zirconium hydroxide with carbon dioxide at elevated temperatures and pressures.

- Sol-Gel Process : A versatile method where zirconium alkoxides are hydrolyzed to produce a gel that can be converted into ZBC upon drying and heat treatment .

Case Study 1: Antibacterial Efficacy

A study conducted by Huang et al. demonstrated that ZBC significantly enhances the fungicidal action of copper salts on cotton cloth, indicating its potential use in textile applications for antimicrobial protection .

Case Study 2: Anticancer Applications

Research published in Journal of Photochemistry and Photobiology highlighted the use of zirconia nanoparticles, derived from ZBC, which exhibited potent anticancer activity against various cell lines through mechanisms involving oxidative stress induction and apoptosis .

Propriétés

IUPAC Name |

hydrogen carbonate;zirconium(4+) | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/4CH2O3.Zr/c4*2-1(3)4;/h4*(H2,2,3,4);/q;;;;+4/p-4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSZKBMAGLBURDO-UHFFFAOYSA-J | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

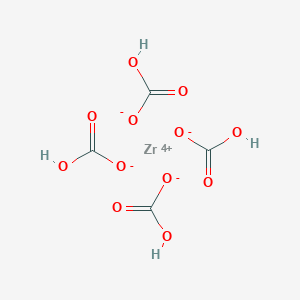

C(=O)(O)[O-].C(=O)(O)[O-].C(=O)(O)[O-].C(=O)(O)[O-].[Zr+4] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4O12Zr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder | |

| Record name | Zirconium, [.mu.-[carbonato(2-)-.kappa.O:.kappa.O']]dihydroxydioxodi- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

57219-64-4 | |

| Record name | Zirconium, [.mu.-[carbonato(2-)-.kappa.O:.kappa.O']]dihydroxydioxodi- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | [μ-[carbonato(2-)-O:O']]dihydroxydioxodizirconium | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.055.104 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.